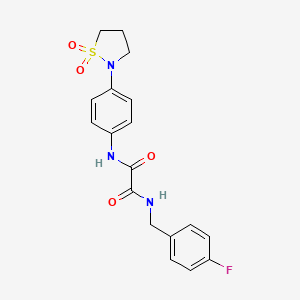
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-fluorobenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-fluorobenzyl)oxalamide, commonly known as DB844, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DB844 is a member of the oxadiazole family and has been identified as a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is essential for the survival and replication of many pathogens.
Scientific Research Applications
Novel Synthesis Approaches and Applications in Medicinal Chemistry
Synthesis of Functionalized Oxazolidinones
Research demonstrates innovative methods for synthesizing enantiomerically pure oxazolidinones, showing their potential as intermediates in the production of pharmacologically active compounds. Such methodologies offer new pathways for the development of therapeutics, leveraging the unique chemical structures for targeted medicinal applications (Park et al., 2003).
Antibacterial Candidate Development
A concise, environmentally benign, and cost-effective route for the large-scale preparation of novel oxazolidinone antibacterial candidates highlights the importance of such compounds in addressing the need for new antibiotics. This research underscores the potential of oxazolidinones in combating antibiotic-resistant bacteria (Yang et al., 2014).
Chemical Structure and Biological Activity
- Fluorobenzamides with Antimicrobial Properties: Studies on fluorobenzamides containing thiazole and thiazolidine demonstrate promising antimicrobial activity, especially against gram-positive and gram-negative bacteria. The presence of a fluorine atom significantly enhances the antimicrobial effect, indicating the chemical’s potential in developing new antimicrobial agents (Desai et al., 2013).
Potential for Neuroprotection and Disease Treatment
- Na+/Ca2+ Exchange Inhibitor for Neuronal Protection: The development of specific Na+/Ca2+ exchange inhibitors, which preferentially target certain isoforms, showcases the potential therapeutic applications of such compounds in neuroprotection and the treatment of neurological diseases. This research suggests that targeting specific molecular mechanisms can offer efficient protection against neuronal cell damage induced by conditions such as hypoxia/reoxygenation (Iwamoto & Kita, 2006).
Contributions to Organic Synthesis and Chemical Research
- Advancements in Organic Synthesis: The exploration of novel synthetic routes and the development of new compounds with unique chemical structures, such as oxazolidinones and related derivatives, contribute significantly to organic chemistry. These advancements facilitate the creation of complex molecules with potential applications in drug development and other areas of chemical research (Bensa et al., 2008).
properties
IUPAC Name |
N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(4-fluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4S/c19-14-4-2-13(3-5-14)12-20-17(23)18(24)21-15-6-8-16(9-7-15)22-10-1-11-27(22,25)26/h2-9H,1,10-12H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXSVRLYPVHNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

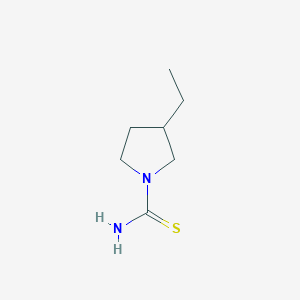
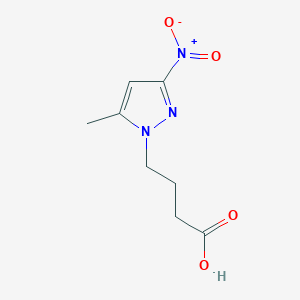
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2731769.png)
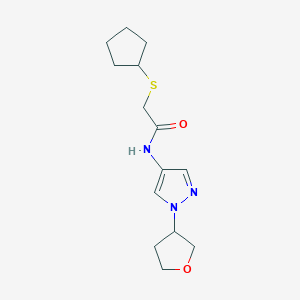
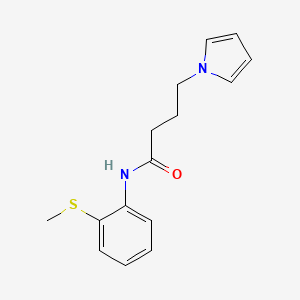
![Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B2731773.png)
![(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2731774.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2731776.png)
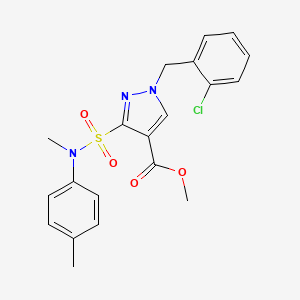
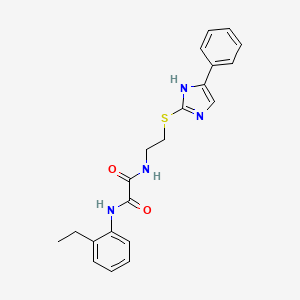
![2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)acetic acid](/img/structure/B2731781.png)

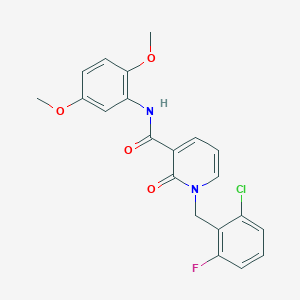
![2-cyano-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide](/img/structure/B2731785.png)